4-({1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine
Description
4-({1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to an azetidine ring substituted with a 4-bromothiophene group. This structure combines aromatic, heterocyclic, and halogenated motifs, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
4-[1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c14-10-5-13(18-9-10)8-16-6-12(7-16)17-11-1-3-15-4-2-11/h1-5,9,12H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJVIKIONWOVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CS2)Br)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogues
Key Observations :
- Halogen Effects : The bromine atom in the thiophene group increases molecular weight and may improve lipophilicity compared to chlorine-substituted analogues (e.g., 2-chloro derivatives in Table 1) .
- Synthetic Complexity : The azetidine-pyridine linkage likely requires multi-step synthesis, whereas pyrrolidine or piperidine derivatives (e.g., compound in ) are more straightforward to functionalize due to established protocols for nitrogen-containing heterocycles.
Spectroscopic and Analytical Comparisons
Table 2: Spectroscopic Data for Representative Analogues
Key Findings :
- The absence of a carbonyl group in the target compound distinguishes it from oxazolo-pyridine derivatives (e.g., compound in ), simplifying its IR profile.
- ¹H NMR shifts for pyridine protons (δ ~6.8–8.5) align with reported chloro-pyridine derivatives, but the azetidine-O-CH₂ group introduces unique signals at δ ~3.5–4.5 .
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